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Compound of Interest

Compound Name: 3CAI

Cat. No.: B1664122 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 3-chloroacetylindole (3CAI), a
synthetic derivative of indole-3-carbinol (I3C). 3CAI has been identified as a potent allosteric

inhibitor of the serine/threonine kinases Akt1 and Akt2, key components of the PI3K/Akt

signaling pathway, which is frequently dysregulated in cancer. This document details the

chemical structure, synthesis, and characterization of 3CAI. It presents quantitative data on its

biological activity, including its inhibitory effects on Akt kinases and its anti-proliferative and pro-

apoptotic effects on human colon cancer cell lines. Detailed experimental protocols for key

assays and a description of the relevant signaling pathway are provided to facilitate further

research and development of this promising anti-cancer agent.

Chemical Structure and Properties
3-Chloroacetylindole, commonly abbreviated as 3CAI, is an indole derivative with a

chloroacetyl group attached at the C3 position of the indole ring.

Chemical Name: 2-Chloro-1-(1H-indol-3-yl)ethanone

Synonyms: 3CAI, 3-Chloroacetyl-indole

CAS Number: 28755-03-5
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Molecular Formula: C₁₀H₈ClNO

Molecular Weight: 193.63 g/mol

Chemical Structure:

Caption: Chemical structure of 3-Chloroacetylindole (3CAI).

Synthesis and Characterization
While a detailed, peer-reviewed synthesis protocol for 3-chloroacetylindole is not readily

available in the primary literature, a plausible method involves the Friedel-Crafts acylation of

indole. This general approach is commonly used for the synthesis of 3-acylindoles.[1]

Synthesis Protocol (Representative)
Reaction Scheme:

Indole + Chloroacetyl chloride → 3-Chloroacetylindole

Materials:

Indole

Chloroacetyl chloride

Pyridine (or another suitable base)

Anhydrous diethyl ether (or another suitable solvent)

Standard laboratory glassware and workup reagents

Procedure:

Dissolve indole in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere

(e.g., nitrogen or argon).

Cool the solution in an ice bath.
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Slowly add a solution of chloroacetyl chloride in anhydrous diethyl ether to the cooled indole

solution while stirring.

Add pyridine dropwise to the reaction mixture.

Allow the reaction to stir at room temperature for several hours, monitoring the progress by

thin-layer chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with a suitable

organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield pure 3-

chloroacetylindole.

Characterization Data (Predicted and Reported)
Technique Data

Appearance Pink solid

Solubility Soluble in DMSO (100 mg/mL)

¹H NMR (CDCl₃, 500 MHz)
Predicted chemical shifts (ppm): δ ~8.3 (s, 1H,

NH), ~8.0-7.2 (m, 5H, Ar-H), ~4.5 (s, 2H, CH₂Cl)

¹³C NMR (CDCl₃, 125 MHz)
Predicted chemical shifts (ppm): δ ~185 (C=O),

~137-110 (indole ring carbons), ~46 (CH₂Cl)

Mass Spectrometry (ESI-MS) m/z: 194.03 [M+H]⁺

Biological Activity and Quantitative Data
3CAI is a specific inhibitor of Akt1 and Akt2 kinases, demonstrating significantly greater

potency than its parent compound, indole-3-carbinol (I3C).[1][2]

Kinase Inhibition
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A screening of 85 kinases revealed that 3CAI is a specific inhibitor of Akt.[2] In vitro kinase

assays have demonstrated that 3CAI substantially suppresses the activity of both Akt1 and

Akt2 in a dose-dependent manner.[2][3] The IC₅₀ value for Akt1 and Akt2 inhibition is reported

to be less than 1 µM. The inhibitory mechanism is allosteric, meaning 3CAI does not compete

with ATP for binding to the kinase domain.[2][3] Molecular docking studies suggest that 3CAI
binds to the pleckstrin homology (PH) domain of Akt1.[2]

Parameter Value Reference

Akt1/2 Inhibition (IC₅₀) < 1 µM

PI3K Inhibition 60% inhibition at 10 µM

Molecular Docking Score

(3CAI with AKT1)
-2.03 Kcal/mol [2]

Anti-proliferative and Pro-apoptotic Activity
3CAI has been shown to inhibit the growth of human colon cancer cell lines HCT116 and HT-

29.[2] This anti-proliferative effect is significantly more potent than that of I3C, which has an

IC₅₀ of 200-300 µM.[1][2] Furthermore, 3CAI induces apoptosis in these cell lines.[2]

Cell Line Activity Concentration Result Reference

HCT116
Apoptosis

Induction
4 µM (4 days)

55% increase in

apoptosis

HT-29
Apoptosis

Induction
4 µM (4 days)

60% increase in

apoptosis

In Vivo Efficacy
In a xenograft mouse model using HCT116 cells, oral administration of 3CAI significantly

suppressed tumor growth.[2]
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Parameter Value Reference

In vivo Dose
30 mg/kg (oral, 5 times/week

for 21 days)
[2]

Tumor Growth Inhibition
50% reduction in HCT116

xenograft tumors
[2]

Experimental Protocols
In Vitro Kinase Assay
This protocol is based on the methodology described by Kim et al. (2011).[2][3]

Materials:

Active Akt1 or Akt2 enzyme

Histone H2B (as substrate)

[γ-³²P]ATP

3CAI, I3C, or other inhibitors

Reaction buffer (20 mM HEPES pH 7.4, 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT)

SDS-PAGE apparatus and reagents

Phosphorimager or autoradiography film

Procedure:

Prepare a reaction mixture containing the reaction buffer, active kinase, and substrate.

Add the test compounds (3CAI, I3C, etc.) at various concentrations.

Initiate the kinase reaction by adding [γ-³²P]ATP.

Incubate the reaction at room temperature for 30 minutes.
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Stop the reaction by adding SDS-PAGE loading buffer.

Separate the proteins by SDS-PAGE.

Visualize the phosphorylated substrate by autoradiography or phosphorimaging.

Quantify the band intensities to determine the extent of kinase inhibition.

Cell Proliferation (MTS) Assay
This protocol is a standard method for assessing cell viability.

Materials:

HCT116 or HT-29 cells

McCoy's 5A medium with 10% FBS

3CAI or other test compounds

MTS reagent

96-well plates

Plate reader

Procedure:

Seed cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of the test compounds for 48 hours.

Add MTS reagent to each well and incubate for 1-4 hours.

Measure the absorbance at 490 nm using a plate reader.

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
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This protocol is based on the methodology described by Kim et al. (2011).[2][3]

Materials:

HCT116 or HT-29 cells

3CAI or other test compounds

Annexin V-FITC and Propidium Iodide (PI) staining kit

Binding buffer

Flow cytometer

Procedure:

Treat cells with the test compounds for the desired time (e.g., 4 days).

Harvest the cells by trypsinization and wash with PBS.

Resuspend the cells in binding buffer.

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells

(Annexin V positive).

HCT116 Xenograft Mouse Model
This protocol is based on the methodology described by Kim et al. (2011).[2][3]

Materials:

Athymic nude mice

HCT116 cells

Serum-free McCoy's 5A medium
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3CAI, I3C, or vehicle for oral administration

Calipers for tumor measurement

Procedure:

Suspend HCT116 cells in serum-free medium.

Subcutaneously inject the cells into the flank of each mouse.

Allow tumors to establish and reach a palpable size.

Randomize mice into treatment groups.

Administer 3CAI (e.g., 30 mg/kg), I3C, or vehicle orally five times a week for 21 days.

Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the

formula: Volume = (length × width²) / 2.

Monitor animal health and body weight throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Signaling Pathway
3CAI exerts its anti-cancer effects by targeting the PI3K/Akt signaling pathway, a critical

regulator of cell survival, proliferation, and growth.[2][3]

Caption: The PI3K/Akt signaling pathway and the inhibitory action of 3CAI.

Upon activation by growth factors, receptor tyrosine kinases (RTKs) recruit and activate

phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-

bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts

as a second messenger, recruiting Akt to the cell membrane where it is activated through

phosphorylation.

Activated Akt phosphorylates a multitude of downstream targets to promote cell survival and

proliferation. These include:
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mTOR (mammalian target of rapamycin): Activation of mTOR promotes protein synthesis

and cell growth.[2][3]

GSK3β (glycogen synthase kinase 3 beta): Inhibition of GSK3β promotes cell proliferation.[2]

[3]

Bad: Phosphorylation and inactivation of the pro-apoptotic protein Bad promotes cell

survival.

p53 and p21: Akt can negatively regulate the tumor suppressor p53 and the cell cycle

inhibitor p21.

Bcl-2: Akt can promote the function of the anti-apoptotic protein Bcl-2.

By allosterically inhibiting Akt, 3CAI prevents the phosphorylation of these downstream targets,

thereby suppressing proliferation and inducing apoptosis in cancer cells.[2][3]

Conclusion
3-Chloroacetylindole (3CAI) is a promising anti-cancer agent that functions as a specific,

allosteric inhibitor of Akt1 and Akt2. Its ability to potently inhibit the PI3K/Akt signaling pathway

leads to decreased cell proliferation and increased apoptosis in colon cancer models. The data

and protocols presented in this guide provide a solid foundation for further research into the

therapeutic potential of 3CAI and the development of related compounds for cancer treatment.

Further investigation into its pharmacokinetic and toxicological profiles is warranted to advance

this compound towards clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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